molecular formula C31H42Cl2N4O2 B1680107 NSC 10010 CAS No. 6286-09-5

NSC 10010

Cat. No.: B1680107
CAS No.: 6286-09-5
M. Wt: 573.6 g/mol
InChI Key: PYXMJTIQBGOWBI-UHFFFAOYSA-N
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Description

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine: is a chemical compound with the molecular formula C31H40N4O2 It is known for its unique structure, which includes two quinoline moieties connected by a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine typically involves the reaction of 6-methoxy-2-methylquinoline with nonane-1,9-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine involves its interaction with specific molecular targets. The quinoline moieties in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-bis(6-methoxyquinolin-4-yl)nonane-1,9-diamine
  • N,N’-bis(2-methylquinolin-4-yl)nonane-1,9-diamine
  • N,N’-bis(6-methoxy-2-methylquinolin-4-yl)octane-1,8-diamine

Comparison: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine is unique due to the presence of both methoxy and methyl groups on the quinoline rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

6286-09-5

Molecular Formula

C31H42Cl2N4O2

Molecular Weight

573.6 g/mol

IUPAC Name

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;dihydrochloride

InChI

InChI=1S/C31H40N4O2.2ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);2*1H

InChI Key

PYXMJTIQBGOWBI-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC10010;  NSC-10010;  NSC 10010;  NSC#10010;  NSC#-10010;  NSC# 10010; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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